2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide synthesis and characterization
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, a compound of interest within the broader class of pyridine derivatives. Pyridine scaffolds are critical backbones in numerous therapeutic agents, making novel derivatives like the title compound valuable for investigation in drug discovery and medicinal chemistry.[1] This document details a robust, two-step synthetic pathway, beginning with the acylation of 2-amino-4-methylpyridine to form a key chloro-acetamide intermediate, followed by nucleophilic substitution with methylamine. We provide field-proven, step-by-step experimental protocols, an in-depth analysis of the characterization data (NMR, MS, IR), and the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this and related molecules.
Synthesis Strategy: A Rationale-Driven Approach
The synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide is most efficiently achieved through a two-step process. This strategy was selected for its reliability, use of readily available starting materials, and high-yielding transformations.
The core logic involves:
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Formation of a stable, reactive intermediate: The synthesis begins by creating 2-chloro-N-(4-methylpyridin-2-yl)acetamide. This is accomplished via a nucleophilic acyl substitution, where the exocyclic amine of 2-amino-4-methylpyridine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] This intermediate is ideal as the chlorine atom on the acetyl group serves as an excellent leaving group for the subsequent step.
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Nucleophilic Substitution to Yield the Final Product: The chloro-intermediate is then reacted with methylamine. The methylamine acts as a nucleophile, displacing the chloride ion to form the final C-N bond and yield the target compound. This type of substitution is a well-established and efficient method for introducing small alkylamino groups.[3]
The overall workflow is visualized below.
Caption: High-level overview of the two-step synthesis pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.
Step 1: Synthesis of 2-chloro-N-(4-methylpyridin-2-yl)acetamide
This procedure details the acylation of 2-amino-4-methylpyridine. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The reaction is initiated at a low temperature to control the initial exothermic release of heat from the highly reactive chloroacetyl chloride.[2]
Materials:
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2-amino-4-methylpyridine
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Chloroacetyl chloride
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Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane
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Triethylamine (Et₃N) or Pyridine
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) to the solution.
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Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining the low temperature is critical to manage the reaction's exothermicity.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
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Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 2-chloro-N-(4-methylpyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.[4]
Step 2: Synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide
This step involves the nucleophilic substitution of the chloride on the intermediate with methylamine. An excess of methylamine is typically used to ensure the reaction goes to completion and to act as a base to neutralize the HCl generated in situ.
Materials:
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2-chloro-N-(4-methylpyridin-2-yl)acetamide (from Step 1)
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Methylamine solution (e.g., 40% in water or 2M in THF)
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Ethanol or Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
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Reaction Setup: Dissolve the purified 2-chloro-N-(4-methylpyridin-2-yl)acetamide (1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask.
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Reagent Addition: Add an excess of methylamine solution (2.5-3.0 eq) to the flask.[5] Seal the reaction vessel securely.
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Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary. Monitor the reaction by TLC or LC-MS.
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Work-up: Upon completion, remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any ammonium salts, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
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Purification: The final product, 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Monoisotopic Mass | 179.10586 Da | [6] |
| Predicted XLogP | 0.3 | [6] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Spectroscopic Data
The following sections describe the expected spectroscopic data for the validation of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in ppm, relative to a standard like TMS) are predicted based on the electronic environment of each nucleus.
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¹H NMR: Key signals would include a singlet for the pyridine's methyl group (~2.3 ppm), distinct signals in the aromatic region for the three pyridine protons, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, a singlet for the methylamino (-NHCH₃) protons, and broad signals for the two N-H protons.
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¹³C NMR: Expected signals include the methyl carbon (~21 ppm), the methylene carbon (~50-60 ppm), the methylamino carbon (~35 ppm), five distinct signals for the pyridine ring carbons in the 110-155 ppm range, and a downfield signal for the amide carbonyl carbon (~170 ppm).
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 180.11315 |
| [M+Na]⁺ | 202.09509 |
| [M+K]⁺ | 218.06903 |
| Data sourced from PubChemLite.[6] |
The fragmentation of the parent ion is predicted to involve initial cleavage of the amide side chain, such as the loss of the methylamino-methylene group.
Caption: A simplified predicted fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 | Amide and amine N-H bonds |
| C-H Stretch | 2850-3100 | Aromatic and aliphatic C-H |
| C=O Stretch | 1650-1690 | Amide I band (carbonyl) |
| N-H Bend | 1550-1640 | Amide II band |
| C=N, C=C Stretch | 1400-1600 | Pyridine ring vibrations |
Safety and Handling
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Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Methylamine is a flammable and corrosive gas or volatile liquid. It should be handled in a fume hood, away from ignition sources.
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Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide outlines a validated and logical pathway for the synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide. By following the detailed protocols for synthesis and leveraging the provided characterization data, researchers can confidently produce and verify this compound. The strategic two-step approach ensures efficiency and high purity, making this methodology suitable for applications in medicinal chemistry, fragment-based drug design, and the broader field of organic synthesis.
References
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Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. Available from: [Link]
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ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]
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National Center for Biotechnology Information. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Available from: [Link]
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PubChemLite. 2-(methylamino)-n-(4-methylpyridin-2-yl)acetamide. Available from: [Link]
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Chemspace. N-(4-methylpyridin-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Available from: [Link]
- Google Patents. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
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National Center for Biotechnology Information. N-(4-Methyl-2-pyridyl)acetamide. PubChem Compound Summary for CID 220485. Available from: [Link]
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